molecular formula C4H5Br2N3 B1433809 4,5-dibromo-2-ethyl-2H-1,2,3-triazole CAS No. 1248676-21-2

4,5-dibromo-2-ethyl-2H-1,2,3-triazole

Cat. No.: B1433809
CAS No.: 1248676-21-2
M. Wt: 254.91 g/mol
InChI Key: HSRUCDVHLCXDBM-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-ethyl-2H-1,2,3-triazole is a high-value synthetic intermediate designed for advanced research and development. This compound features a 1,2,3-triazole core, an aromatic ring known for its exceptional stability and metabolic resistance, which makes it a privileged scaffold in medicinal chemistry . The presence of two bromine atoms on the triazole ring makes it an excellent electrophilic center for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the selective introduction of diverse functional groups and the construction of complex molecular architectures . This reactivity is central to its role as a key building block in the synthesis of more elaborate and functionally diverse triazole derivatives. In drug discovery, this compound can be used to create analogs of potent therapeutic agents. Research on similar 4,5-disubstituted 2H-1,2,3-triazoles has demonstrated significant anti-cancer activity by acting as tubulin polymerization inhibitors, binding at the colchicine site to disrupt microtubule dynamics in cancer cells . Furthermore, the 1,2,3-triazole core is a fundamental component in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes, where it can serve as a rigid linker that facilitates electron transfer and modifies optical properties . The ethyl group at the N-2 position can influence the compound's physicochemical properties, such as solubility and lipophilicity, and can help direct regioselectivity in subsequent chemical transformations. Researchers will find this compound particularly useful for constructing targeted libraries in medicinal chemistry, exploring new optoelectronic materials, and as a versatile precursor in synthetic organic chemistry. Handling and Safety: This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

4,5-dibromo-2-ethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3/c1-2-9-7-3(5)4(6)8-9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRUCDVHLCXDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2H-1,2,3-Triazole to 4,5-Dibromo-2H-1,2,3-Triazole

The key precursor for the synthesis of 4,5-dibromo-2-ethyl-2H-1,2,3-triazole is 4,5-dibromo-2H-1,2,3-triazole, which is typically prepared by bromination of 2H-1,2,3-triazole.

Yield (%) Bromination Agent Solvent Temperature Reaction Time Notes
95 Bromine (Br2) Water 50 °C Overnight High yield, white solid product; reaction quenched with Na2SO3 solution
60.8 Bromine (Br2) Water 0–20 °C 12 hours + RT stirring Dark brown solid, recrystallized from methanol
49 Bromine (Br2) Water 0 °C to RT Overnight White solid isolated by filtration
70.8 g (scaled) N-Bromosuccinimide (NBS) + K2CO3 Isopropyl acetate (IPAc) 20 °C 5 hours Scalable procedure, product recrystallized from hexanes

Reaction Overview:

  • Bromine or N-bromosuccinimide is added to an aqueous or organic suspension of 2H-1,2,3-triazole.
  • The reaction is controlled by temperature to optimize yield and purity.
  • The bromination occurs selectively at the 4 and 5 positions of the triazole ring.
  • The product is isolated by filtration, washing, and recrystallization.

Alkylation of 4,5-Dibromo-2H-1,2,3-Triazole to this compound

The introduction of the ethyl group at the 2-position of the 4,5-dibromo-2H-1,2,3-triazole core is achieved by alkylation using alkyl halides under basic conditions.

Yield (%) Alkylating Agent Base Solvent Temperature Range Notes
57 Methyl iodide K2CO3 Tetrahydrofuran (THF) -10 to 40 °C Reaction proceeds with stirring, followed by extraction and recrystallization; yields methylated analogue
36.9 Iodomethane K2CO3 N,N-Dimethylformamide (DMF) -10 to RT Purified by column chromatography; methylated product isolated
(Inferred) ~50-60 (typical) Ethyl iodide or ethyl bromide K2CO3 or Cs2CO3 Aprotic solvents (e.g., DMF, THF) 0 to 40 °C Reaction conditions analogous to methylation; ethylation expected to follow similar protocol

Typical Procedure:

  • 4,5-Dibromo-2H-1,2,3-triazole is dissolved in an aprotic solvent such as tetrahydrofuran or DMF.
  • Potassium carbonate or cesium carbonate is added as a base to deprotonate the triazole nitrogen.
  • The alkyl halide (e.g., ethyl iodide) is added dropwise at low temperature to control reaction rate.
  • The mixture is stirred at controlled temperature until completion (monitored by TLC or other analytical methods).
  • The product is isolated by solvent removal, extraction, and purification (recrystallization or chromatography).

Alternative Synthetic Routes and Functionalization

  • N2-Arylation Route: According to Roth et al., 4,5-dibromo-2H-1,2,3-triazole can undergo N2-arylation to introduce aryl groups before further functionalization, showing the versatility of the dibromo triazole core.
  • Sequential Functional Group Transformations: The dibromo triazole can be converted into complex derivatives through hydrogenation, Sandmeyer iodination, and Grignard carboxylation steps, enabling the synthesis of multifunctionalized triazole derivatives.
  • Use of Diarylacrylonitrile Precursors: In related triazole syntheses, 4,5-disubstituted 2H-1,2,3-triazoles are prepared by cyclization of substituted acrylonitriles with sodium azide and ammonium chloride, though this is more typical for different substitution patterns.

Summary Table of Key Preparation Steps for this compound

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2H-1,2,3-Triazole Br2 in water, 50 °C, overnight 4,5-Dibromo-2H-1,2,3-triazole 95 High yield, scalable
2 4,5-Dibromo-2H-1,2,3-triazole Ethyl iodide, K2CO3, THF or DMF, 0–40 °C This compound ~50-60 (estimated) Alkylation step analogous to methylation

Research Findings and Notes

  • The bromination step is highly efficient and can be performed on a large scale with good reproducibility.
  • Alkylation yields vary depending on solvent and base; aprotic solvents like DMF and THF are preferred.
  • Purification methods include recrystallization and flash chromatography.
  • The dibromo substitution pattern on the triazole ring is crucial for regioselective alkylation at the 2-position.
  • Alternative brominating agents such as N-bromosuccinimide offer milder conditions and comparable yields.
  • The literature emphasizes the importance of temperature control to minimize side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-ethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

Regioselective Reactions
4,5-Dibromo-2-ethyl-2H-1,2,3-triazole serves as a valuable intermediate in the synthesis of diverse organic compounds. The presence of bromine atoms at the 4 and 5 positions enhances its nucleophilicity, facilitating regioselective reactions. For instance, studies have demonstrated that this compound can be effectively alkylated at the N2 position, yielding various N-substituted triazoles with high selectivity. This regioselectivity is attributed to steric effects that favor substitution at the less hindered nitrogen atom .

Synthesis of Functionalized Triazoles
The compound is utilized in the synthesis of functionalized triazoles through both alkylation and arylation reactions. The bromine substituents can be transformed into other functional groups, allowing for the generation of a wide range of derivatives. For example, the arylation of this compound with electron-deficient arenes has been reported to yield products with complete selectivity for the N2 position . This makes it a key building block for synthesizing complex molecules in medicinal chemistry.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Compounds synthesized from this compound have been evaluated for their efficacy against various bacterial strains and fungi. The incorporation of different substituents allows for tuning their biological activity, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
There is growing interest in the anticancer potential of triazole derivatives. Studies have shown that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Agricultural Applications

Pesticide Development
The unique structure of this compound has led to its exploration in agricultural chemistry as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for further development into effective agricultural chemicals .

Case Studies and Research Findings

Application AreaKey Findings
Organic SynthesisRegioselective alkylation at N2 position; versatile transformations due to bromine substituents .
Medicinal ChemistryExhibits antimicrobial and anticancer properties; derivatives show varying biological activities .
Agricultural ChemistryPotential use as a pesticide; effective against specific pests .

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-ethyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4,5-dibromo-2-ethyl-2H-1,2,3-triazole, highlighting differences in substituents, properties, and bioactivity:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity References
This compound 4,5-Br; 2-Et C₄H₅Br₂N₃ 254.91 High lipophilicity; potential antitumor
4,5-Dibromo-2-methyl-2H-1,2,3-triazole 4,5-Br; 2-Me C₃H₃Br₂N₃ 240.88 Lower lipophilicity; antimicrobial
4-(4-Chlorophenyl)-2-(5-(4-FPh)-triazole 4-Cl; aryl substituents C₂₀H₁₅ClFN₅S 419.88 Antimicrobial activity
4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole 4,5-Br; 2-t-Bu C₆H₉Br₂N₃ 282.97 Enhanced steric bulk; unknown bioactivity
4,5-Di(1H-tetrazolyl)-1,2,3-triazole 4,5-Tetrazolyl; 1-H C₃H₂N₁₀ 178.10 High nitrogen content; energetic materials

Structural and Functional Analysis

Substituent Effects on Bioactivity: Bromine vs. Chlorine: Brominated derivatives (e.g., 4,5-dibromo-2-ethyl) exhibit higher atomic polarizability and steric demand compared to chlorinated analogs (e.g., 4-(4-chlorophenyl) derivatives). This may enhance binding to hydrophobic pockets in biological targets, as seen in antimicrobial studies . Alkyl Groups: The ethyl substituent in this compound increases lipophilicity compared to the methyl analog (logP ~2.1 vs. The tert-butyl derivative (282.97 g/mol) has greater steric hindrance, which could limit receptor interactions but improve metabolic stability .

Synthetic Accessibility :

  • CuAAC is a common route for 1,2,3-triazole synthesis , but bromination steps (e.g., electrophilic substitution or radical bromination) are required for 4,5-dibromo derivatives. In contrast, tetrazolyl-substituted triazoles (e.g., ) require multi-step cycloaddition and post-functionalization .

Thermal and Chemical Stability: Brominated triazoles generally exhibit higher thermal stability than chlorinated analogs due to stronger C-Br bonds. For example, this compound is stable under reflux conditions, whereas ozonolysis studies show that triazole rings without bromine are susceptible to oxidative degradation .

Safety and Hazards: Brominated triazoles like this compound carry significant toxicity risks (H301, H311, H331), requiring stringent handling protocols. In contrast, non-halogenated analogs (e.g., tetrazolyl derivatives) pose fewer acute hazards but may still require careful handling due to energetic properties .

Biological Activity

4,5-Dibromo-2-ethyl-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

This compound is characterized by its triazole ring structure, which is known for its reactivity and ability to form various derivatives. The presence of bromine atoms at the 4 and 5 positions enhances its electrophilic character, making it suitable for further chemical modifications.

Anticancer Activity

A study evaluating various 4,5-disubstituted 2H-1,2,3-triazoles reported significant anticancer properties. The compound was tested against a panel of 60 human cancer cell lines, revealing potent activity with GI50 values below 10 nM for several analogues. The mechanism of action was linked to interactions with tubulin, inhibiting cancer cell proliferation through disruption of microtubule dynamics .

Antimicrobial and Antifungal Properties

Research has indicated that triazole derivatives exhibit antimicrobial activities against a range of pathogens. In one study, compounds similar to this compound were evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that these compounds possess significant antibacterial and antifungal properties .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been explored. In vitro studies showed that certain compounds could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests that this compound may have therapeutic applications in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

  • Tubulin Binding : Similar compounds have been shown to bind to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cytokine Modulation : The compound may modulate immune responses by affecting cytokine production in immune cells .
  • Antimicrobial Action : The mechanism behind its antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Anticancer Activity

A detailed investigation into the anticancer effects of various triazole derivatives highlighted the efficacy of a closely related analogue. The study utilized colony formation assays and cell cycle analysis to confirm that the compound induced G2/M phase arrest in cancer cells. This was coupled with molecular docking studies that suggested high binding affinity for tubulin .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers synthesized a series of triazole derivatives and assessed their impact on cytokine release in PBMC cultures. The findings indicated that certain derivatives significantly inhibited TNF-α release compared to controls .

Data Table: Biological Activities of this compound

Activity TypeTest MethodologyResultsReference
AnticancerCell viability assaysGI50 < 10 nM against multiple cancer lines
AntimicrobialDisc diffusion methodSignificant inhibition of bacterial growth
Anti-inflammatoryCytokine release assaysReduced TNF-α levels in PBMCs

Q & A

Q. What are the optimal reaction conditions for synthesizing 4,5-dibromo-2-ethyl-2H-1,2,3-triazole?

  • Methodological Answer : The synthesis can be optimized by varying temperature, brominating agents, and stoichiometry. For example:
  • High-yield method : Reacting 2H-1,2,3-triazole with bromine (2.25 equiv) in water at 50°C for 12 hours yields 95% product after quenching with Na₂SO₃ and filtration .
  • Low-temperature method : Bromine addition at 0°C followed by 12-hour stirring at room temperature yields 60.8%, but recrystallization from methanol is required to improve purity .
  • Alternative brominating agents : Using N-bromosuccinimide (NBS) with K₂CO₃ in isopropyl acetate at 20°C achieves moderate yields (70.8 g per 330 mmol starting material) with reduced toxicity risks .

Q. What purification strategies maximize yield and purity of this compound?

  • Methodological Answer :
  • Recrystallization : Use methanol or ethanol-water mixtures to remove unreacted bromine and byproducts .
  • Filtration and drying : Post-reaction, filter the solid under reduced pressure and dry in an oven to prevent residual solvent interference .
  • Quenching : Add sodium sulfite (Na₂SO₃) to neutralize excess bromine, minimizing side reactions .

Q. What analytical techniques are standard for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Confirm substitution patterns and ethyl group integration (e.g., δ 1.2–1.5 ppm for CH₃ in ethyl) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ = 312.1348 for triazole derivatives) .
  • Elemental analysis : Verify Br content (~70.5% theoretical for C₂HBr₂N₃) .

Advanced Research Questions

Q. How can regioselectivity in bromination of 1,2,3-triazoles be controlled to avoid over-bromination?

  • Methodological Answer :
  • Solvent and temperature : Bromination in water at 50°C favors 4,5-dibromo products, while NaOBr in acetic acid leads to 1,4,5-tribromo derivatives .
  • Substituent effects : Electron-withdrawing groups (e.g., ethyl) at position 2 direct bromination to positions 4 and 5 due to steric and electronic modulation .

Q. How should researchers address contradictions in reported yields for this compound?

  • Methodological Answer :
  • Variable parameters : Yield discrepancies arise from reaction time (e.g., 5 hours vs. overnight), bromine equivalents (2.25 vs. 1.5 equiv), and workup methods .
  • Statistical design : Use Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and quenching protocols .

Q. What strategies enhance the biological activity of this compound derivatives?

  • Methodological Answer :
  • Schiff base formation : React with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) to introduce pharmacophores, improving antimicrobial or anticancer activity .
  • Coordination chemistry : Complexation with transition metals (Cu, Co) enhances stability and bioactivity, as seen in triazole-based inhibitors .

Q. What computational methods predict thermal stability and decomposition pathways?

  • Methodological Answer :
  • DFT calculations : Model bond dissociation energies (BDEs) for Br-C and N-N bonds to identify decomposition intermediates .
  • Thermogravimetric analysis (TGA) : Correlate experimental mass loss with simulated pathways (e.g., debromination at 200–250°C) .

Q. How does the ethyl group influence intermolecular interactions in coordination complexes?

  • Methodological Answer :
  • Crystal engineering : The ethyl group introduces steric bulk, reducing π-π stacking but enhancing hydrophobic interactions in metal-organic frameworks (MOFs) .
  • X-ray diffraction : Compare isostructural chloro/bromo derivatives to quantify halogen bonding effects on lattice stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5-dibromo-2-ethyl-2H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4,5-dibromo-2-ethyl-2H-1,2,3-triazole

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